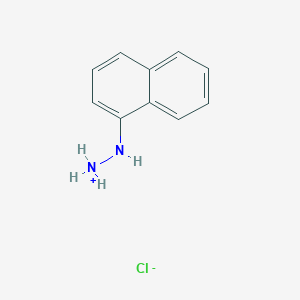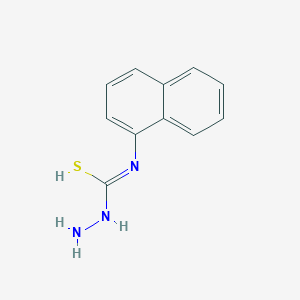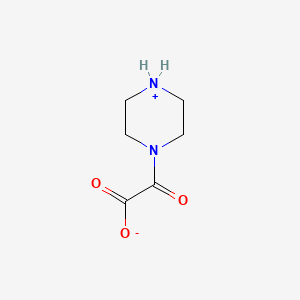![molecular formula C14H9N3O4S B7724490 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B7724490.png)
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a nitrophenyl group attached to the imidazo[2,1-b]thiazole core, which is further connected to an acrylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid typically involves a multi-step process. One common method starts with the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. This reaction produces ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate, which is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The final step involves the hydrolysis of the ester group to yield the acrylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acrylic acid moiety can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism of action of 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins, while the imidazo[2,1-b]thiazole core can form hydrogen bonds with polar residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the imidazo[2,1-b]thiazole ring.
Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds have a carboxamide group instead of the acrylic acid moiety.
Uniqueness
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid is unique due to the presence of the nitrophenyl group, which enhances its electronic properties and potential biological activity. The acrylic acid moiety also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
(E)-3-[6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-12(19)6-5-11-13(15-14-16(11)7-8-22-14)9-1-3-10(4-2-9)17(20)21/h1-8H,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWRXQJZVOXGPE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
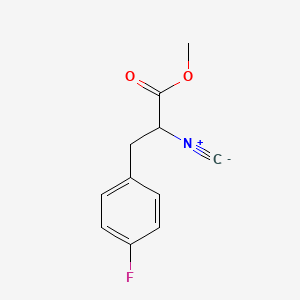
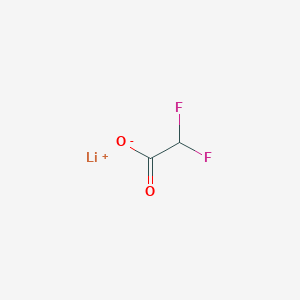

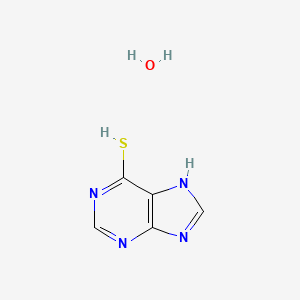

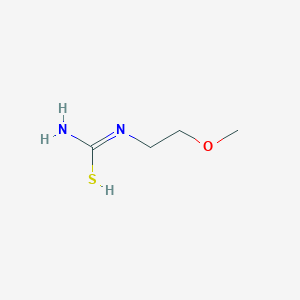
![4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride](/img/structure/B7724462.png)
![7-methyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724470.png)

